molecular formula C7H10N4O3 B7864227 N-(2-methoxyethyl)-5-nitropyrimidin-2-amine

N-(2-methoxyethyl)-5-nitropyrimidin-2-amine

Cat. No.: B7864227
M. Wt: 198.18 g/mol
InChI Key: SQKNSRNTKFBZAE-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-5-nitropyrimidin-2-amine is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrimidin-2-amine core with a nitro group at the 5-position and a 2-methoxyethyl group attached to the nitrogen atom.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrimidin-2-amine and 2-methoxyethylamine as starting materials.

  • Nitration Reaction: The pyrimidin-2-amine undergoes nitration to introduce the nitro group at the 5-position. This reaction is usually carried out using nitric acid in the presence of a suitable acid catalyst.

  • N-Alkylation: The resulting 5-nitropyrimidin-2-amine is then alkylated with 2-methoxyethylamine to form the final product. This step is often performed using a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of 2-methoxyethyl bromide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: The nitro group in the compound can be reduced to an amino group, resulting in the formation of N-(2-methoxyethyl)-5-aminopyrimidin-2-amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the methoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: N-(2-methoxyethyl)-5-aminopyrimidin-2-amine.

  • Substitution Products: Derivatives with different functional groups replacing the nitro or methoxyethyl groups.

Properties

IUPAC Name

N-(2-methoxyethyl)-5-nitropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-14-3-2-8-7-9-4-6(5-10-7)11(12)13/h4-5H,2-3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKNSRNTKFBZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(2-Methoxyethyl)-5-nitropyrimidin-2-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate the effects of nitro-containing compounds on biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Methoxyethyl)-5-nitropyrimidin-2-amine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: The nitro group in the compound can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

N-(2-Methoxyethyl)-5-nitropyrimidin-2-amine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other nitro-containing pyrimidines, such as 5-nitro-2,4-diaminopyrimidine and 5-nitro-2-methylpyrimidin-4-amine.

  • Uniqueness: The presence of the 2-methoxyethyl group in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.

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